molecular formula C12H20Cl2N2O B577446 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride CAS No. 1337879-88-5

2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B577446
CAS No.: 1337879-88-5
M. Wt: 279.205
InChI Key: LMAWEODNKSBAQT-UHFFFAOYSA-N
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Description

2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to a pyridine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced to the pyridine ring through an etherification reaction. This step requires the use of cyclopentanol and a suitable base, such as sodium hydride, under reflux conditions.

    Attachment of the Ethanamine Group: The ethanamine group is then attached to the pyridine ring through a nucleophilic substitution reaction. This step typically involves the use of ethylene diamine and a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, suitable solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products.

Scientific Research Applications

2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(Methoxy)pyridin-3-yl)ethanamine dihydrochloride
  • 2-(6-(Ethoxy)pyridin-3-yl)ethanamine dihydrochloride
  • 2-(6-(Propoxy)pyridin-3-yl)ethanamine dihydrochloride

Uniqueness

2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride, with the CAS number 1337879-88-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H20Cl2N2O
  • Molecular Weight : 279.206 g/mol
  • IUPAC Name : 2-(6-(cyclopentyloxy)pyridin-3-yl)ethan-1-amine dihydrochloride
  • Structure : The compound features a pyridine ring substituted with a cyclopentyloxy group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature, but related compounds in the same class suggest possible activities.

  • Receptor Modulation : Compounds with similar structures have been shown to interact with various receptors, including serotonin and dopamine receptors.
  • Cytotoxic Effects : Some derivatives exhibit cytotoxicity against cancer cell lines, indicating potential as antitumor agents.

Cytotoxicity Studies

A study evaluating novel cytotoxins revealed that compounds with similar structural motifs demonstrated selective toxicity against human cancer cell lines. For instance, compounds containing the pyridine moiety were found to have IC50 values in the low micromolar range against various leukemia cells .

CompoundTarget Cell LineIC50 (µM)
Compound AMolt4/C8 T-Lymphocytes5.0
Compound BCEM CD4+ T-Lymphocytes4.5
This compoundTBDTBD

Pharmacological Evaluation

In a separate investigation focused on PI3Kδ kinase inhibitors, compounds structurally related to this compound exhibited significant selectivity and potency. For example, a related compound was identified with an IC50 of 16 nM in human whole blood assays . This suggests that similar derivatives may also possess favorable pharmacokinetic properties.

Safety and Toxicology

Safety data for this compound indicate several hazard statements associated with its use, including potential respiratory irritation and skin sensitization . It is recommended to handle this compound under inert atmosphere conditions to minimize degradation and ensure stability.

Properties

IUPAC Name

2-(6-cyclopentyloxypyridin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-8-7-10-5-6-12(14-9-10)15-11-3-1-2-4-11;;/h5-6,9,11H,1-4,7-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAWEODNKSBAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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